REACTION_CXSMILES
|
S(=O)(=O)(O)O.[N+:6]([O-:9])(O)=[O:7].[CH:10]1[C:15]([C:16]2[C:25](=[O:26])[C:24]3[CH:23]=[CH:22][C:21]([OH:27])=[CH:20][C:19]=3[O:18][CH:17]=2)=[CH:14][CH:13]=[C:12]([OH:28])[CH:11]=1.O>C(O)C>[OH:27][C:21]1[CH:20]=[C:19]2[C:24]([C:25](=[O:26])[C:16]([C:15]3[CH:10]=[CH:11][C:12]([OH:28])=[C:13]([N+:6]([O-:9])=[O:7])[CH:14]=3)=[CH:17][O:18]2)=[CH:23][CH:22]=1
|
Name
|
mixture
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for another 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The compound precipitates
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
WASH
|
Details
|
washed with water until neutral
|
Type
|
CUSTOM
|
Details
|
The yellow product is recrystallized from alcohol
|
Name
|
|
Type
|
|
Smiles
|
OC1=CC=C2C(C(=COC2=C1)C1=CC(=C(C=C1)O)[N+](=O)[O-])=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |